molecular formula C13H8Cl2N2O B1361473 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-84-5

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1361473
CAS No.: 293737-84-5
M. Wt: 279.12 g/mol
InChI Key: CEBMGSOURCAPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative characterized by a dichlorophenyl substituent at position 2 of the benzoxazole ring and an amine group at position 3. The benzoxazole core consists of a fused benzene and oxazole ring, conferring rigidity and planar geometry. The dichlorophenyl group introduces electron-withdrawing effects due to chlorine atoms at positions 2 and 5 of the phenyl ring, enhancing lipophilicity and influencing electronic interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBMGSOURCAPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966942
Record name 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-84-5, 5250-07-7
Record name 2-(2,5-Dichlorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of 2-Aminophenol with 2,5-Dichlorobenzaldehyde Using Green Catalysts

  • Procedure: 2-aminophenol is reacted with 2,5-dichlorobenzaldehyde in the presence of a green catalyst such as preheated fly ash (PHFA).
  • Conditions: The reaction is typically conducted at moderate temperatures (room temperature to reflux) for 1–3 hours.
  • Workup: After completion (monitored by TLC), the reaction mixture is quenched, extracted with ethyl acetate, dried, and purified by recrystallization or column chromatography.
  • Yields: Product yields range from 65% to 89%, depending on reaction time and catalyst efficiency.
  • Advantages: This method avoids strong acids and toxic metals, uses minimal solvents, and is environmentally benign.

Iodine-Potassium Carbonate Catalyzed Cyclization

  • Procedure: Aminophenol is reacted with an isothiocyanate derivative of 2,5-dichlorophenyl under ambient conditions. Iodine and potassium carbonate are added sequentially to promote cyclization.
  • Mechanism: The reaction proceeds via in situ formation of an intermediate, followed by oxidative cyclization to form the benzoxazole ring.
  • Yields: This method achieves 65–89% yields with mild reaction conditions.
  • Purification: Similar extraction and chromatographic techniques are applied.

Metal-Complex Catalyzed Intramolecular Cyclization

  • Catalysts: Nickel(II) complexes of benzoyl hydrazones or palladium complexes of dendronized amine polymers.
  • Reaction: 2-aminophenol and 2,5-dichlorobenzaldehyde undergo intramolecular cyclization catalyzed by these metal complexes.
  • Conditions: Reactions occur in solvents like DMF or ethanol at 50–100 °C for 3–4 hours.
  • Yields: High yields of 87–94% are reported.
  • Reusability: Catalysts are reusable for multiple cycles with minimal loss of activity.
  • Benefits: Low catalyst loading, mild oxidizing conditions (air), and water as the only by-product.

Solvent-Free Grinding Method with Potassium Ferrocyanide Catalyst

  • Procedure: 2-aminophenol and 2,5-dichlorobenzaldehyde are ground together with potassium ferrocyanide catalyst using a mortar and pestle.
  • Conditions: Room temperature, solvent-free, reaction completes in less than 2 minutes.
  • Yields: Excellent yields of 87–96%.
  • Advantages: Short reaction time, no solvents, easy workup, nontoxic catalyst, and environmentally friendly.

An alternative multi-step approach involves:

  • Starting Material: 2-alkyl-5-chlorobenzoxazole derivatives.
  • Nitration: Formation of 2-alkyl-5-chloro-6-nitrobenzoxazole.
  • Reduction: Conversion of the nitro group to an amine using hydrogenation with Raney nickel or similar catalysts.
  • Chlorination: Introduction of the 7-chloro substituent using N-chlorosuccinimide or sulfuryl chloride.
  • Functionalization: Reaction of the amine with acid chlorides to form carbonamide groups.
  • Hydrolysis: Acid hydrolysis to yield 2-amino-5-carbonamido-6-chlorophenol intermediates.
  • Final Steps: Further reaction at the 2-amino position to obtain the desired dichlorophenyl benzoxazole derivative.

This route provides a safe and scalable process with good yields but involves more steps and reagents.

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages References
Fly Ash Catalyzed Condensation 2-Aminophenol, 2,5-dichlorobenzaldehyde, PHFA 1–3 hours 65–89 Green catalyst, mild conditions
Iodine/K2CO3 Mediated Cyclization Aminophenol, isothiocyanate, I2, K2CO3 Ambient, few hours 65–89 Mild, efficient, good yields
Metal Complex Catalysis (Ni(II), Pd) 2-Aminophenol, aldehyde, metal complex 3–4 hours at 50–100°C 87–94 High yield, reusable catalyst, mild oxidant
Solvent-Free Grinding with K4[Fe(CN)6] Catalyst 2-Aminophenol, aldehyde, potassium ferrocyanide <2 minutes at RT 87–96 Fast, solvent-free, green, excellent yield
Multi-Step Nitration, Reduction, Chlorination 2-Alkyl-5-chlorobenzoxazole, nitration agents, Raney Ni, NCS Multi-step Good Scalable, safe, versatile intermediate steps
  • The use of preheated fly ash as a catalyst reduces moisture-related side reactions and improves yield and purity.
  • Metal complex catalysts enable lower catalyst loading and reuse , reducing cost and environmental impact.
  • Solvent-free grinding methods drastically reduce reaction times and avoid hazardous solvents, aligning with green chemistry principles.
  • Multi-step nitration and chlorination routes provide access to substituted benzoxazoles with high regioselectivity but require careful control of reaction conditions and purification steps.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography or recrystallization are standard for ensuring product quality.

The preparation of 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine can be efficiently achieved through various methods emphasizing green chemistry, catalyst efficiency, and high yields. Among these, condensation using green catalysts like fly ash and solvent-free grinding with potassium ferrocyanide stand out for their environmental and operational advantages. Metal complex catalysis offers high yields and catalyst recyclability. Multi-step nitration and chlorination provide alternative synthetic routes with good control over substitution patterns. Selection of the method depends on available resources, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine serves as a crucial intermediate for synthesizing more complex organic molecules. It is particularly useful in the development of new materials and compounds with enhanced properties.

Research has demonstrated that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzoxazole compounds exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial DNA gyrase, which is essential for DNA replication.
  • Anticancer Potential : The compound has been explored for its potential as an anticancer agent. In vitro studies indicate that it can inhibit cell proliferation by targeting specific enzymes involved in cancer pathways .

Medicine

Ongoing research aims to explore the pharmaceutical potential of this compound in drug development. Its structure lends itself to modifications that may enhance efficacy and reduce toxicity in therapeutic applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal synthesized several benzoxazole derivatives and evaluated their antibacterial activities. The findings indicated that certain derivatives showed potent activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL . Molecular docking studies suggested that these compounds bind effectively to DNA gyrase.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of benzoxazole derivatives. The study revealed that modifications to the 2-position significantly affected cytotoxicity against cancer cell lines . The most promising compounds demonstrated IC50 values in the low micromolar range, suggesting their potential for further development as anticancer agents.

Summary of Findings

The applications of this compound span across multiple domains:

  • Chemistry : Acts as a versatile building block for organic synthesis.
  • Biology : Exhibits antimicrobial and anticancer properties.
  • Medicine : Potential for development into pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine with structurally related analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Benzoxazole 2-(2,5-DCl-phenyl), 5-NH2 C₁₃H₉Cl₂N₃O 293.14* High lipophilicity (Cl groups), planar
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine Benzoxazole 2-(3-OCH₃-phenyl), 5-NH2 C₁₄H₁₂N₂O₂ 240.26 Moderate lipophilicity (OCH₃ donor)
2-Phenyl-1H-1,3-benzodiazol-5-amine Benzimidazole 2-Ph, 5-NH2 C₁₃H₁₁N₃ 209.25 H-bond donor (NH in imidazole)
5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine Oxadiazole 5-(2,5-DCl-thienyl) C₆H₃Cl₂N₃OS 240.08 Thiophene ring, S-atom enhances polarity
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j) Benzoxazole + Oxadiazole Bromophenyl, oxadiazole C₂₂H₁₅BrN₄O₂ 443.28 Bromine increases steric bulk

*Calculated based on formula.

Key Observations:

Substituent Effects :

  • The dichlorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the methoxyphenyl analog (logP ~2.8) .
  • The benzimidazole derivative (2-phenyl-1H-1,3-benzodiazol-5-amine) has an NH group in the imidazole ring, enabling stronger hydrogen bonding than benzoxazole derivatives .

Halogen Effects :

  • Bromine in compound 4j () increases molecular weight and steric hindrance compared to chlorine, which may alter binding kinetics in biological targets .

Biological Activity

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 μg/mL
S. aureus50 μg/mL
C. albicans100 μg/mL

Studies have shown that the compound demonstrates potent antibacterial effects particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

The cytotoxic potential of benzoxazole derivatives has also been explored in cancer research. Several studies have reported that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundMCF-7 (Breast)10 μM
A549 (Lung)15 μM
HepG2 (Liver)20 μM

The compound has shown promising results in inhibiting the growth of various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure-activity relationship (SAR) indicates that modifications to the benzoxazole core can enhance its cytotoxic effects .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Gyrase : As mentioned earlier, this compound inhibits DNA gyrase which is crucial for bacterial DNA replication.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antifungal Activity : The compound also exhibits antifungal properties against Candida albicans, suggesting a broad spectrum of action .

Case Studies

Recent studies have highlighted the potential therapeutic applications of benzoxazole derivatives:

  • A study published in Bioorganic & Medicinal Chemistry reported the synthesis and evaluation of a series of benzoxazole derivatives where this compound was among the most active compounds against E. coli .
  • Another investigation focused on the anticancer properties, demonstrating that this compound effectively reduced cell viability in various cancer models while showing lower toxicity to normal cells .

Q & A

Basic: What are the established synthetic routes for 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of a substituted aminophenol derivative with a 2,5-dichlorophenyl-containing precursor. A standard approach (applicable to benzoxazoles) involves refluxing methyl 3-amino-4-hydroxybenzoate with 2,5-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere . Optimization includes:

  • Temperature control: Maintain 110–120°C to balance reaction rate and side-product formation.
  • Catalysis: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents to enhance amide bond formation .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >90% purity. Post-synthetic modifications (e.g., amine functionalization) require protecting-group strategies .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR (¹H/¹³C):
    • ¹H NMR: Aromatic protons from the benzoxazole and dichlorophenyl rings appear as doublets (δ 7.2–8.1 ppm). The amine proton (NH₂) resonates as a broad singlet (δ 5.8–6.2 ppm) .
    • ¹³C NMR: Benzoxazole carbons (C-2, C-5) show peaks at δ 150–160 ppm; dichlorophenyl carbons adjacent to Cl exhibit δ 125–135 ppm .
  • Mass Spectrometry (HRMS): Exact mass (C₁₃H₉Cl₂N₂O) should match m/z 285.0064 (M+H⁺) with isotopic patterns confirming Cl atoms .
  • IR: Stretching vibrations for C=N (benzoxazole) at ~1620 cm⁻¹ and N-H (amine) at ~3400 cm⁻¹ .

Advanced: How does the dichlorophenyl group influence the compound’s electronic properties and binding interactions?

Methodological Answer:
The electron-withdrawing Cl substituents:

  • Electronic Effects: Increase the benzoxazole ring’s electrophilicity, enhancing π-π stacking with aromatic residues in biological targets (e.g., enzymes) .
  • Steric Effects: Ortho-Cl groups create steric hindrance, which can be quantified via DFT calculations (e.g., Mulliken charges for reactive sites) .
  • Solubility: LogP values (~3.5) suggest moderate hydrophobicity; solubility in DMSO (50 mg/mL) is typical for cellular assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:

  • Systematic SAR Studies: Compare analogs (e.g., replacing Cl with Br or varying substituent positions) to isolate electronic vs. steric contributions .
  • Standardized Assays: Use ATP-based luminescence for cytotoxicity (IC₅₀) and fluorescence polarization for target binding (Kd) to minimize inter-lab variability .
  • Meta-Analysis: Cross-reference data from X-ray co-crystallography (e.g., Protein Data Bank entries) to validate binding modes .

Advanced: What in silico and in vitro approaches are recommended for evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on H-bonding with hinge regions (e.g., benzoxazole N to Met793) .
  • Kinase Profiling: Use a panel assay (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects. Prioritize kinases with >50% inhibition .
  • Cellular Validation: Treat MCF-7 (breast cancer) or HEK293T cells, followed by Western blotting for phosphorylation status (e.g., p-ERK) .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage: -20°C under argon in amber vials to prevent photodegradation and moisture absorption .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., amine functionalization). LC-MS monitoring every 6 months confirms stability .

Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite Prediction (ADMET Predictor): Identify vulnerable sites (e.g., benzoxazole C-5 amine for glucuronidation).
  • CYP450 Docking: Modify substituents to block access to CYP3A4’s heme center (e.g., introduce bulky groups at C-2) .
  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH; monitor half-life (t₁/₂) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.